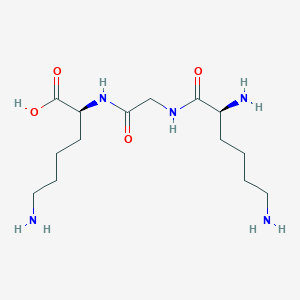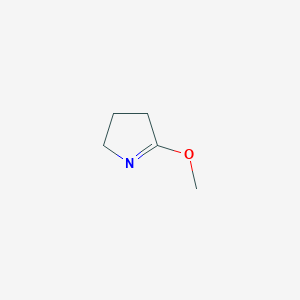
L-Lysine, L-lysylglycyl-
Übersicht
Beschreibung
L-Lysine, L-lysylglycyl- is a dipeptide consisting of two amino acids, lysine and glycine. It is a naturally occurring compound that is found in many foods, including meat, fish, and dairy products. L-Lysine, L-lysylglycyl- has been the subject of extensive scientific research due to its potential health benefits.
Wirkmechanismus
The mechanism of action of L-Lysine, L-lysylglycyl- is not fully understood. However, it is believed to work by inhibiting the growth of certain viruses and bacteria, as well as by modulating the immune system.
Biochemical and Physiological Effects:
L-Lysine, L-lysylglycyl- has been shown to have a number of biochemical and physiological effects. For example, it has been shown to increase collagen synthesis, which may help to improve skin health. It has also been shown to enhance the absorption of calcium, which may help to prevent osteoporosis.
Vorteile Und Einschränkungen Für Laborexperimente
L-Lysine, L-lysylglycyl- has several advantages for use in lab experiments. It is a relatively simple compound to synthesize, and it is readily available. However, there are also some limitations to its use in lab experiments. For example, it may be difficult to obtain pure samples of the compound, and it may be unstable under certain conditions.
Zukünftige Richtungen
There are many potential future directions for research on L-Lysine, L-lysylglycyl-. For example, researchers may investigate its potential as a therapeutic agent for the treatment of viral infections, such as herpes simplex virus. Other areas of research may focus on its potential as a dietary supplement for individuals with certain health conditions, such as osteoporosis or skin disorders. Additionally, researchers may investigate its potential as a biomaterial for use in tissue engineering applications.
Wissenschaftliche Forschungsanwendungen
L-Lysine, L-lysylglycyl- has been studied for its potential use in a variety of scientific research applications. One area of research has focused on its potential as a therapeutic agent for the treatment of various diseases, including cancer and viral infections. Other areas of research have focused on its potential as a dietary supplement for athletes and individuals with certain health conditions.
Eigenschaften
IUPAC Name |
(2S)-6-amino-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29N5O4/c15-7-3-1-5-10(17)13(21)18-9-12(20)19-11(14(22)23)6-2-4-8-16/h10-11H,1-9,15-17H2,(H,18,21)(H,19,20)(H,22,23)/t10-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKFVJRLCCUJNA-QWRGUYRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)NCC(=O)NC(CCCCN)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90332160 | |
| Record name | L-Lysine, L-lysylglycyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57625-90-8 | |
| Record name | L-Lysine, L-lysylglycyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-[(4-Chlorophenyl)sulfanyl]aniline](/img/structure/B1348306.png)
![2-[(3,4-Dimethyl-2-oxo-2h-chromen-7-yl)oxy]propanoic acid](/img/structure/B1348309.png)
![5(4H)-Oxazolone, 2-methyl-4-[(3-nitrophenyl)methylene]-](/img/structure/B1348310.png)
![3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B1348312.png)


